

Application Notes and Protocols: Calculating Biotite Formula from Microprobe Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BLACK MICA (biotite)**

Cat. No.: **B1168459**

[Get Quote](#)

Introduction

Biotite is a common phyllosilicate mineral within the mica group with a generalized chemical formula of $K(Mg,Fe)_3AlSi_3O_{10}(F,OH)_2$.^[1] Its chemical composition provides valuable insights into the petrogenesis of igneous and metamorphic rocks. Electron probe microanalysis (EPMA) is a standard technique for obtaining the elemental composition of biotite, typically reported as weight percentages (wt%) of oxides. However, for petrological applications, it is essential to convert these oxide weight percentages into a structural formula, which represents the atomic proportions of the constituent elements in the mineral's crystal lattice.

This document provides a detailed protocol for calculating the structural formula of biotite from electron microprobe data. The primary challenge in this calculation lies in the determination of the oxidation state of iron (Fe^{2+} vs. Fe^{3+}) and the concentration of hydroxyl (OH^-) groups, as these cannot be directly measured by EPMA.^[2] This protocol will focus on the widely used normalization method based on a fixed number of anions (oxygens), a fundamental approach for mineral formula recalculation.^{[3][4][5]}

Experimental Protocols

This protocol outlines the step-by-step procedure to recalculate biotite mineral formulas from oxide weight percentages obtained from electron microprobe analysis. The calculation is based on the normalization to 11 oxygens, assuming the general formula $A_1M_3T_4O_{10}W_2$.

1. Data Acquisition:

- Obtain the chemical composition of the biotite sample using an electron probe microanalyzer.
- The data should be in the form of weight percentages (wt%) of major element oxides (e.g., SiO_2 , Al_2O_3 , $\text{FeO}_{\text{total}}$, MgO , K_2O , TiO_2 , MnO , Na_2O , CaO) and halogens (F, Cl).

2. Tabulation of Raw Data:

- Organize the wt% oxide data in a spreadsheet. A sample data structure is provided in Table 1.

3. Calculation Steps:

Step 1: Convert Weight Percent (wt%) to Moles of Oxides

- For each oxide, divide its weight percentage by its corresponding molar mass to obtain the number of moles of the oxide. Molecular Proportions = Weight % Oxide / Molar Mass of Oxide

Step 2: Calculate Moles of Cations

- Multiply the moles of each oxide by the number of cations in its chemical formula to get the molar proportions of each cation. Cation Proportions = Molecular Proportions * Number of Cations in Oxide Formula

Step 3: Calculate Moles of Oxygen

- Multiply the moles of each oxide by the number of oxygen atoms in its chemical formula to determine the molar proportion of oxygen for each oxide. Oxygen Proportions = Molecular Proportions * Number of Oxygen Atoms in Oxide Formula

Step 4: Calculate Halogen Moles and their Oxygen Equivalents

- For Fluorine (F) and Chlorine (Cl), divide their weight percentages by their respective atomic masses to get their molar proportions.
- Since F and Cl substitute for OH in the biotite structure, their charge must be balanced by oxygen. The oxygen equivalent for halogens is calculated as half of their molar proportions

(O = F/2, O = Cl/2).

Step 5: Sum Oxygen Proportions and Calculate Normalization Factor

- Sum all the calculated oxygen proportions from the oxides.
- Subtract the oxygen equivalents of the halogens from this sum to get the total oxygen proportion.
- The normalization of the biotite formula is based on 22 positive charges, which corresponds to 11 oxygen atoms in the anhydrous part of the formula.[\[4\]](#) Normalization Factor (NF) = 11 / Total Oxygen Proportion

Step 6: Normalize Cation Proportions

- Multiply the molar proportion of each cation by the Normalization Factor to obtain the number of atoms per formula unit (apfu). Cations per Formula Unit = Cation Proportions * NF

Step 7: Assign Cations to Structural Sites

- The general formula for biotite is $A_1M_3T_4O_{10}W_2$.
 - Tetrahedral Site (T): This site is primarily occupied by Si and Al. It should sum to 4 atoms. Assign all Si to the T site. If Si < 4, add Al to fill the site up to 4.
 - Octahedral Site (M): This site accommodates the remaining Al, Fe, Mg, Ti, and Mn. It should ideally sum to 3 atoms.
 - Interlayer Site (A): This site is occupied by large cations like K, Na, and Ca. It should ideally sum to 1 atom.
 - Anion Site (W): This site contains F, Cl, and OH. The sum of these should be 2. OH is calculated by difference: OH = 2 - F - Cl.

Step 8: Estimation of Fe^{2+} and Fe^{3+}

- Electron microprobe analysis provides total iron as FeO. Distinguishing Fe^{2+} and Fe^{3+} is a significant challenge. A common method assumes perfect stoichiometry and charge balance.

- After assigning all other cations, calculate the total positive charge from the cations, assuming all iron is Fe^{2+} .
- The ideal total positive charge is 22. If the calculated charge is less than 22, the difference can be attributed to the presence of Fe^{3+} .
- Calculate the amount of Fe^{3+} needed to balance the charge to 22. $\text{Fe}^{3+} = 22 - \text{Total Cation Charge (with all Fe as Fe}^{2+}\text{)}$
- Adjust the Fe^{2+} content accordingly: $\text{Fe}^{2+} = \text{Total Fe} - \text{Fe}^{3+}$

Note on Advanced Methods:

- More advanced methods, such as the machine learning approach based on principal components regression developed by Li et al. (2020), can provide improved estimations of Fe^{3+} and OH content.^{[6][7]} These methods utilize a large dataset of fully analyzed biotite references.

Data Presentation

The following tables provide a structured template for performing the calculations described in the protocol.

Table 1: Initial Data and Molar Mass

Oxide/Element	Weight %	Molar Mass (g/mol)
SiO ₂	60.08	
Al ₂ O ₃	101.96	
FeO_total	71.84	
MgO	40.30	
K ₂ O	94.20	
TiO ₂	79.87	
MnO	70.94	
Na ₂ O	61.98	
CaO	56.08	
F	19.00	
Cl	35.45	
Total		

Table 2: Calculation of Cation and Oxygen Proportions

Oxide/Element	Weight %	Moles of Oxide	Cation Proportions	Oxygen Proportions
SiO ₂	(wt%/60.08)	(Moles of Oxide)1	(Moles of Oxide)2	
Al ₂ O ₃	(wt%/101.96)	(Moles of Oxide)2	(Moles of Oxide)3	
FeO_total	(wt%/71.84)	(Moles of Oxide)1	(Moles of Oxide)1	
MgO	(wt%/40.30)	(Moles of Oxide)1	(Moles of Oxide)1	
K ₂ O	(wt%/94.20)	(Moles of Oxide)2	(Moles of Oxide)1	
TiO ₂	(wt%/79.87)	(Moles of Oxide)1	(Moles of Oxide)2	
MnO	(wt%/70.94)	(Moles of Oxide)1	(Moles of Oxide)1	
Na ₂ O	(wt%/61.98)	(Moles of Oxide)2	(Moles of Oxide)1	
CaO	(wt%/56.08)	(Moles of Oxide)1	(Moles of Oxide)1	
F	(wt%/19.00)	-	-(wt%/19.00)/2	
Cl	(wt%/35.45)	-	-(wt%/35.45)/2	
Sum	Total O			

Table 3: Normalized Structural Formula and Site Occupancy

Cation	Cations per Formula Unit (apfu)	Tetrahedral (T) Site (Sum=4)	Octahedral (M) Site (Sum=3)	Interlayer (A) Site (Sum=1)
Si				
Al				
Fe_total				
Mg				
K				
Ti				
Mn				
Na				
Ca				
Sum				
Anions	Anion (W) Site (Sum=2)			
F				
Cl				
OH				
Sum				

Mandatory Visualization

The following diagram illustrates the workflow for calculating the biotite structural formula from electron microprobe data.

[Click to download full resolution via product page](#)

Caption: Workflow for Biotite Formula Calculation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biotite Chemical Formula: What You Should Know about it - Axim Mica [aximmica.com]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. Mineral Formulae Recalculation [serc.carleton.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Excel calculation sheet for Biotite from EPMA data (Li et al. 2020, Lithos) - Mendeley Data [data.mendeley.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Calculating Biotite Formula from Microprobe Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1168459#calculating-biotite-formula-from-microprobe-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com